molecular formula C5H5F2N B3027692 1,1-Difluoro-3-isocyanocyclobutane CAS No. 1355328-31-2

1,1-Difluoro-3-isocyanocyclobutane

Cat. No.: B3027692
CAS No.: 1355328-31-2
M. Wt: 117.10
InChI Key: KYWJPXYKFWQBID-UHFFFAOYSA-N
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Description

1,1-Difluoro-3-isocyanocyclobutane is a chemical compound with the molecular formula C5H5F2N. It is characterized by the presence of two fluorine atoms and an isocyanide group attached to a cyclobutane ring.

Preparation Methods

The synthesis of 1,1-Difluoro-3-isocyanocyclobutane typically involves the reaction of cyclobutane derivatives with fluorinating agents and isocyanide precursors. . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and safety.

Chemical Reactions Analysis

1,1-Difluoro-3-isocyanocyclobutane undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and catalysts to enhance reaction rates. Major products formed from these reactions depend on the specific reagents and conditions used but often include functionalized cyclobutane derivatives .

Scientific Research Applications

1,1-Difluoro-3-isocyanocyclobutane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,1-Difluoro-3-isocyanocyclobutane exerts its effects involves interactions at the molecular level. The isocyanide group can act as a ligand, binding to metal centers in catalytic processes. The fluorine atoms can influence the compound’s reactivity and stability, making it a versatile intermediate in various chemical reactions. Molecular targets and pathways involved include enzyme active sites and receptor binding domains .

Comparison with Similar Compounds

1,1-Difluoro-3-isocyanocyclobutane can be compared with other similar compounds such as:

The uniqueness of this compound lies in its combination of fluorine and isocyanide groups, providing distinct reactivity patterns and applications compared to its analogs.

Properties

IUPAC Name

1,1-difluoro-3-isocyanocyclobutane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5F2N/c1-8-4-2-5(6,7)3-4/h4H,2-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWJPXYKFWQBID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[N+]C1CC(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5F2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301297742
Record name 1,1-Difluoro-3-isocyanocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1355328-31-2
Record name 1,1-Difluoro-3-isocyanocyclobutane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1355328-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Difluoro-3-isocyanocyclobutane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301297742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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